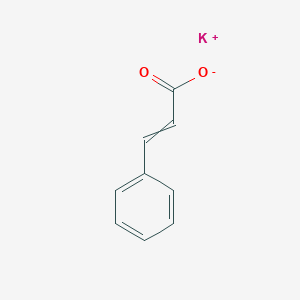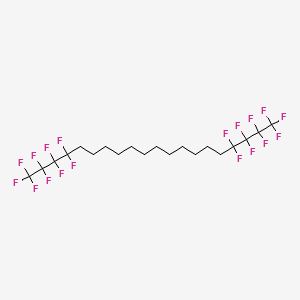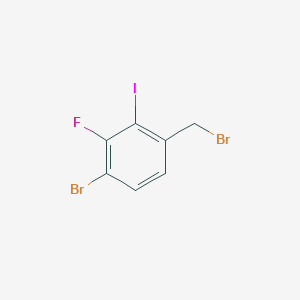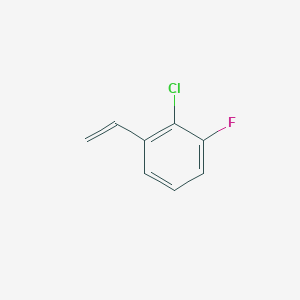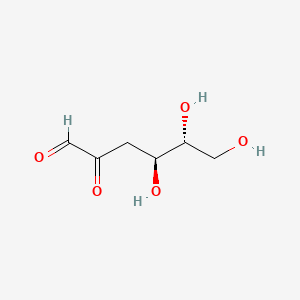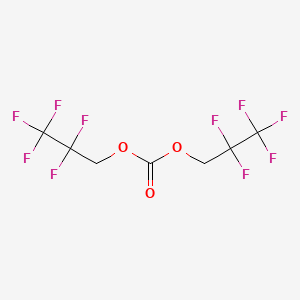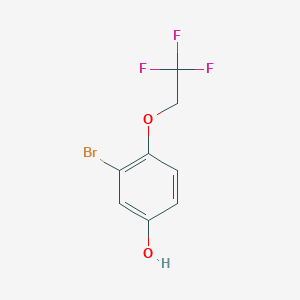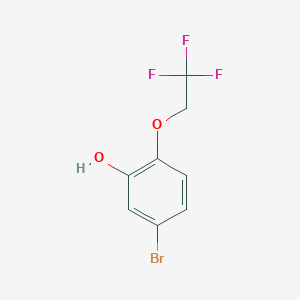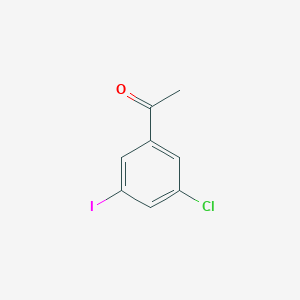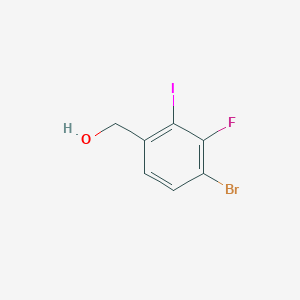
4-Bromo-3-fluoro-2-iodobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-iodobenzyl alcohol is an organic compound with the molecular formula C7H4BrFI It is a halogenated benzyl alcohol, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzyl alcohol derivatives. For instance, the bromination and iodination of 3-fluorobenzyl alcohol can be achieved using bromine and iodine reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized halogenation processes using catalysts to enhance yield and selectivity. For example, zinc bromide can be used as a catalyst in the bromination step .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-2-iodobenzyl alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the alcohol group to an alkane.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions can yield various substituted benzyl alcohols.
- Oxidation reactions produce benzaldehydes or benzoic acids.
- Reduction reactions result in dehalogenated benzyl alcohols or alkanes.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-iodobenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific halogenation patterns for enhanced efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzyl alcohol depends on its specific application. In chemical reactions, the halogen atoms and alcohol group play crucial roles in determining reactivity and selectivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used. In biological systems, the halogen atoms may influence the compound’s interaction with molecular targets, such as enzymes or receptors, affecting its biological activity.
Comparaison Avec Des Composés Similaires
2-Bromo-3-fluoro-4-iodobenzyl alcohol: Similar structure but with different positions of halogen atoms.
4-Bromo-3-iodobenzyl alcohol: Lacks the fluorine atom, affecting its reactivity and applications.
2-Bromo-3-iodobenzyl alcohol: Another variant with different halogenation pattern.
Uniqueness: 4-Bromo-3-fluoro-2-iodobenzyl alcohol is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring
Propriétés
IUPAC Name |
(4-bromo-3-fluoro-2-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUELEOZDZNAQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]carbamate](/img/structure/B8017426.png)
